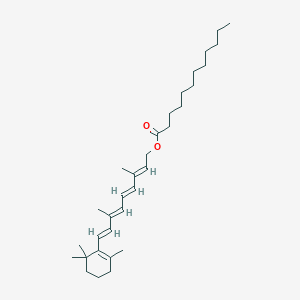
Retinyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
All-trans-retinyl dodecanoate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of dodecanoic (lauric) acid with the hydroxy group of all-trans-retinol. It has a role as a human xenobiotic metabolite and a rat metabolite. It is an all-trans-retinyl ester and a dodecanoic acid.
Applications De Recherche Scientifique
Chemoprevention in Mammary Tumorigenesis
Research has explored the role of retinoids, including retinyl dodecanoate, in chemoprevention, particularly in the context of mammary tumorigenesis. Studies have demonstrated that certain retinoids can act as chemopreventive agents against chemically induced mammary carcinogenesis in rodent models. These findings suggest the potential of this compound in reducing tumor incidence and multiplicity, thereby highlighting its applicability in cancer prevention strategies (Moon & Constantinou, 1997).
Biomaterial Development
Sulfated derivatives of natural polymers like chitin and chitosan have shown promising applications in biomaterial development due to their non-toxic, biodegradable, and biocompatible properties. This compound, through its structural compatibility with such polymers, may contribute to the creation of novel biomaterials with enhanced properties for adsorbing metal ions, drug delivery systems, and antibacterial applications (Jayakumar et al., 2007).
Environmental Remediation
Nanomaterials, including those derived from this compound, offer potential in environmental remediation. Their high surface area and reactivity could be utilized in the efficient removal of pollutants and biological contaminants, presenting a sustainable approach to addressing environmental challenges (Khin et al., 2012).
Role in Cosmetic Products
The safety and efficacy of retinol and its derivatives, including this compound, in cosmetic products have been well-documented. These compounds are known for their ability to improve conditions of photodamaged and photoaged skin without associated systemic effects following topical application. This emphasizes the application of this compound in dermatological products aimed at skin health and rejuvenation (Ries & Hess, 1999).
Pulmonary Health and Development
Vitamin A and its metabolites play a crucial role in the differentiation and maturation of the lungs. Research indicates that retinol and its derivatives, such as this compound, are involved in pulmonary gene expression and are essential for normal lung development and function. These findings underscore the importance of this compound in respiratory health and its potential therapeutic applications in lung-related disorders (Chytil, 1992).
Propriétés
Numéro CAS |
1259-24-1 |
|---|---|
Formule moléculaire |
C32H52O2 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] dodecanoate |
InChI |
InChI=1S/C32H52O2/c1-7-8-9-10-11-12-13-14-15-21-31(33)34-26-24-28(3)19-16-18-27(2)22-23-30-29(4)20-17-25-32(30,5)6/h16,18-19,22-24H,7-15,17,20-21,25-26H2,1-6H3/b19-16+,23-22+,27-18+,28-24+ |
Clé InChI |
ZGISOPBIAXHOTQ-OUGXGHBNSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES |
CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
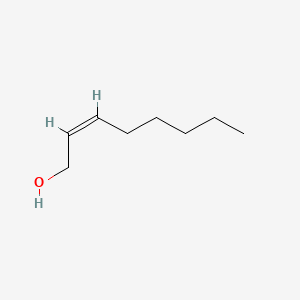
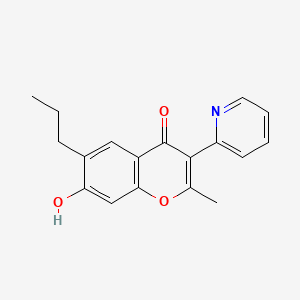
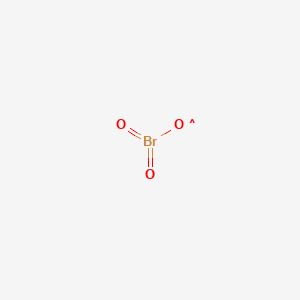



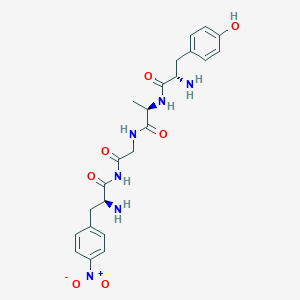

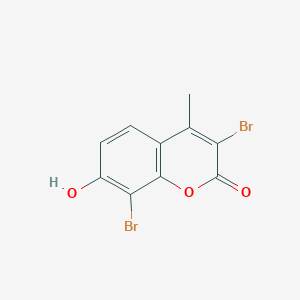
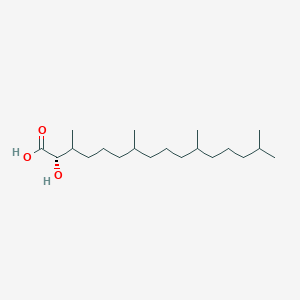
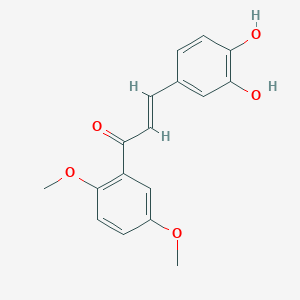
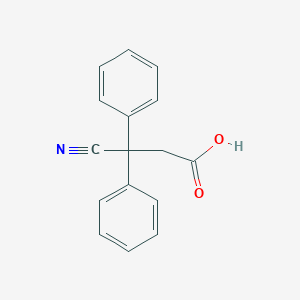
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)